molecular formula C24H27N7O5 B607445 Fgfr4-IN-1 CAS No. 1708971-72-5

Fgfr4-IN-1

Cat. No. B607445
M. Wt: 493.524
InChI Key: ZTYSXMGILYNNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr4-IN-1 is a highly efficient and specific inhibitor that targets the Fibroblast Growth Factor Receptor 4 (FGFR4). It has little effect on other FGFR members and other kinases in the kinome .


Chemical Reactions Analysis

Fgfr4-IN-1 is a small-molecule inhibitor that selectively binds to FGFR4 . It inhibits the FGFR pathway, which is often aberrated in cancers such as cholangiocarcinoma .

Scientific Research Applications

  • FGFR4 polymorphism, specifically the Gly388Arg variant, has been shown to predict prognosis in lung adenocarcinoma, affecting cancer onset age, disease stage, and survival rates (Spínola et al., 2005).

  • High activation of FGFR4 is strongly associated with cancer progression in solid tumors and hematologic malignancies. Inhibitors like BLU9931 and H3B-6527 are being evaluated for their ability to suppress hyperactive FGFR4 signaling in cancer (Lang & Teng, 2019).

  • FGFR4 overexpression in oral and oropharyngeal squamous cell carcinoma suggests its potential as a predictive marker for targeted therapy in these cancers, although its expression was not related to overall survival or radiotherapy response (Koole et al., 2015).

  • In pancreatic cancer, FGFR4 overexpression is mediated by an intronic enhancer activated by HNF1α, indicating a regulatory mechanism for FGFR4 expression in these cancers (Shah et al., 2002).

  • The Gly388Arg variant of FGFR4 is associated with tumor progression in squamous cell carcinoma of the mouth and oropharynx, indicating its potential as a prognostic marker (Dutra et al., 2012).

  • FGFR4 and its specific ligand FGF19 play roles in cancer development and progression. Current research focuses on FGFR4 inhibitors and their therapeutic implications in cancer patients (Liu et al., 2020).

  • A soluble dominant negative FGFR4 isoform in human MCF-7 breast cancer cells modulates the effect of FGF-1-induced MAPK phosphorylation and PRL gene activation (Ezzat et al., 2001).

  • FGFR4 plays a role in epithelial-mesenchymal transition in colorectal cancer, impacting cell proliferation, migration, and invasiveness (Peláez-García et al., 2013).

  • FGFR4 regulates tumor invasion by linking FGF signaling to extracellular matrix degradation in various cancers (Sugiyama et al., 2010).

  • Antibody-based targeting of FGFR4 in rhabdomyosarcoma and other cancers shows its potential as a therapeutic target in these diseases (Skarzynski et al., 2017).

  • FGFR4 expression is a prognostic marker in advanced-stage, high-grade serous ovarian cancer, suggesting its therapeutic targeting could improve survival (Zaid et al., 2013).

Future Directions

The combination of FGFR4 inhibitors and immune checkpoint blockade is being explored as a potential treatment option for patients with dysregulated FGF/FGFR signaling . Furthermore, FGFR4-targeted liposomes have shown potential to deliver drugs specifically to FGFR4-positive tumor cells .

properties

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSXMGILYNNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fgfr4-IN-1

Citations

For This Compound
3
Citations
JL Marks, MD McLellan, MF Zakowski, AE Lash… - PLoS …, 2007 - journals.plos.org
… We did find a novel mutation (Glu681Lys) in the kinase domain (exon 16) of FGFR4 in 1 of 158 tumors. This mutation is analogous to the previously reported Glu914Lys kinase domain …
Number of citations: 110 journals.plos.org
H Sun, X Song, C Li, Q Li, S Liu, N Deng - IUBMB life, 2023 - Wiley Online Library
… Western blot results indicated that only FGFR4-IN-1 could significantly inhibit the expression … , FGFR4-IN-1, or both. We found that both anti-FGF2 ds-Diabody and FGFR4-IN-1 had a …
Number of citations: 1 iubmb.onlinelibrary.wiley.com
MD McLellan, Y Kasai, TL Milner, GA Fewell, LL Fulton… - 2007 - digitalcommons.wustl.edu
… We did find a novel mutation (Glu681Lys) in the kinase domain (exon 16) of FGFR4 in 1 of 158 tumors. This mutation is analogous to the previously reported Glu914Lys kinase domain …
Number of citations: 5 digitalcommons.wustl.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.